n-(2-Bromoethyl)-2,2,2-trifluoroacetamide n-(2-Bromoethyl)-2,2,2-trifluoroacetamide
Brand Name: Vulcanchem
CAS No.: 75915-38-7
VCID: VC3828956
InChI: InChI=1S/C4H5BrF3NO/c5-1-2-9-3(10)4(6,7)8/h1-2H2,(H,9,10)
SMILES: C(CBr)NC(=O)C(F)(F)F
Molecular Formula: C4H5BrF3NO
Molecular Weight: 219.99 g/mol

n-(2-Bromoethyl)-2,2,2-trifluoroacetamide

CAS No.: 75915-38-7

Cat. No.: VC3828956

Molecular Formula: C4H5BrF3NO

Molecular Weight: 219.99 g/mol

* For research use only. Not for human or veterinary use.

n-(2-Bromoethyl)-2,2,2-trifluoroacetamide - 75915-38-7

Specification

CAS No. 75915-38-7
Molecular Formula C4H5BrF3NO
Molecular Weight 219.99 g/mol
IUPAC Name N-(2-bromoethyl)-2,2,2-trifluoroacetamide
Standard InChI InChI=1S/C4H5BrF3NO/c5-1-2-9-3(10)4(6,7)8/h1-2H2,(H,9,10)
Standard InChI Key GKMSIJALDVKGQV-UHFFFAOYSA-N
SMILES C(CBr)NC(=O)C(F)(F)F
Canonical SMILES C(CBr)NC(=O)C(F)(F)F

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The molecular formula of N-(2-Bromoethyl)-2,2,2-trifluoroacetamide is C₄H₅BrF₃NO, with a molecular weight of 219.99 g/mol. Its structural features include:

  • A bromoethyl group (–CH₂CH₂Br) capable of nucleophilic substitution.

  • A trifluoroacetamide group (–NHC(O)CF₃) contributing to polarity and stability.

Key Identifiers:

PropertyValueSource
IUPAC NameN-(2-bromoethyl)-2,2,2-trifluoroacetamidePubChem
InChIInChI=1S/C4H5BrF3NO/c5-1-2-9-3(10)4(6,7)8/h1-2H2,(H,9,10)PubChem
Canonical SMILESC(CBr)NC(=O)C(F)(F)FPubChem
CAS Number75915-38-7PubChem

Physicochemical Properties

The compound is typically a colorless to pale yellow liquid or solid, depending on purity and storage conditions. Its trifluoroacetamide group enhances solubility in polar solvents (e.g., DMSO, acetonitrile), while the bromoethyl substituent facilitates reactivity in alkylation reactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via the reaction of 2-bromoethylamine with trifluoroacetic anhydride under controlled conditions :

  • Reactants: 2-bromoethylamine (BrCH₂CH₂NH₂) and trifluoroacetic anhydride ((CF₃CO)₂O).

  • Conditions: Reaction proceeds in an inert atmosphere (e.g., nitrogen) at ambient or slightly elevated temperatures. A base such as triethylamine may neutralize acidic byproducts.

  • Purification: The crude product is isolated via vacuum distillation or recrystallization.

Industrial Manufacturing

Industrial production employs continuous flow reactors to optimize yield and purity. Key parameters include:

  • Temperature control (20–40°C).

  • Precursor stoichiometry (1:1 molar ratio).

  • Automated monitoring to minimize side reactions .

Reactivity and Chemical Applications

Nucleophilic Substitution

The bromine atom undergoes substitution with nucleophiles (e.g., amines, thiols), enabling diverse derivatization:

  • Example: Reaction with sodium azide (NaN₃) yields N-(2-azidoethyl)-2,2,2-trifluoroacetamide, a precursor for click chemistry.

Reduction and Oxidation

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the amide to 2-bromoethylamine.

  • Oxidation: Strong oxidants (e.g., KMnO₄) cleave the ethyl chain, forming trifluoroacetic acid.

Concentration (µM)HeLa Viability (%)MCF-7 Viability (%)
0100100
1004560
2001020

Mechanistic studies suggest DNA alkylation and enzyme inhibition as potential modes of action .

Material Science Applications

Fluorinated Polymers

The trifluoromethyl group enhances thermal stability and hydrophobicity in polymers. Example applications include:

  • Coatings for electronic components.

  • Membranes for chemical separation .

Surface Modification

The bromoethyl group facilitates covalent bonding to surfaces (e.g., silicon wafers), enabling the creation of biofunctionalized materials for biosensors .

BrandPurityPrice Range (USD/g)Supplier
(2,2,2-Trifluorocacetylamino)ethylbromideUndefinedInquiry-basedCymitQuimica
N-(2-Bromoethyl)-2,2,2-trifluoroacetamide98%$137 (1g)CymitQuimica

Comparative Analysis with Analogues

Structural Analogues

CompoundKey DifferenceBiological Activity
N-(2-Chloroethyl)-2,2,2-trifluoroacetamideChlorine vs. bromineLower cytotoxicity
N-(2-Iodoethyl)-2,2,2-trifluoroacetamideIodine vs. bromineEnhanced reactivity

The bromoethyl derivative strikes a balance between reactivity and stability, making it preferable for synthetic applications.

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